molecular formula C16H19NO4 B7569571 1-(2,3-Dihydro-1-benzofuran-5-carbonyl)-3-methylpiperidine-3-carboxylic acid

1-(2,3-Dihydro-1-benzofuran-5-carbonyl)-3-methylpiperidine-3-carboxylic acid

Cat. No.: B7569571
M. Wt: 289.33 g/mol
InChI Key: IBNVMIYFVYOOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1-benzofuran-5-carbonyl)-3-methylpiperidine-3-carboxylic acid, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. J147 is a derivative of curcumin, a compound found in turmeric, and has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-carbonyl)-3-methylpiperidine-3-carboxylic acid is not fully understood, but it is believed to work through multiple pathways to exert its neuroprotective effects. This compound has been shown to increase the levels of neurotrophic factors, which promote the growth and survival of neurons. It also appears to reduce oxidative stress and inflammation, which are thought to contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This compound also appears to reduce oxidative stress and inflammation, which are thought to contribute to the development of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-Dihydro-1-benzofuran-5-carbonyl)-3-methylpiperidine-3-carboxylic acid in lab experiments is that it has been shown to have a high degree of purity and stability, making it a reliable tool for studying its effects. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are many potential future directions for research on 1-(2,3-Dihydro-1-benzofuran-5-carbonyl)-3-methylpiperidine-3-carboxylic acid. One area of interest is its potential use in combination with other compounds to enhance its neuroprotective effects. Another area of interest is its potential use in treating other neurological disorders beyond Alzheimer's disease, such as Parkinson's disease and traumatic brain injury. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention.

Synthesis Methods

1-(2,3-Dihydro-1-benzofuran-5-carbonyl)-3-methylpiperidine-3-carboxylic acid is synthesized through a multi-step process that involves the reaction of curcumin with various reagents to produce the final product. The synthesis process has been optimized to improve the yield and purity of this compound, making it a viable option for further research and development.

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-5-carbonyl)-3-methylpiperidine-3-carboxylic acid has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In animal models, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-carbonyl)-3-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-16(15(19)20)6-2-7-17(10-16)14(18)12-3-4-13-11(9-12)5-8-21-13/h3-4,9H,2,5-8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNVMIYFVYOOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CC3=C(C=C2)OCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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